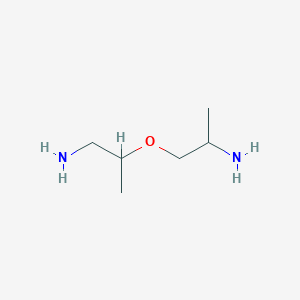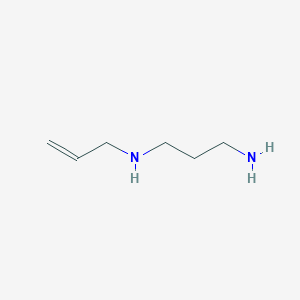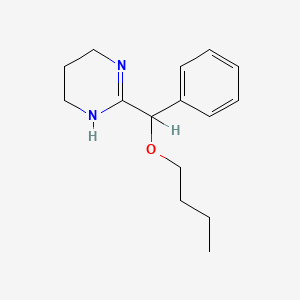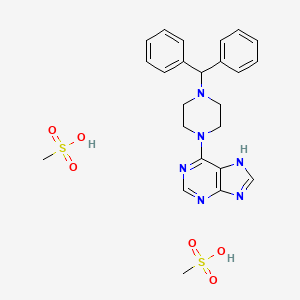
9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate): is a complex organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a purine ring system substituted with a benzhydryl-piperazine moiety and bis(methanesulfonate) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through condensation reactions involving formamide derivatives and amines.
Introduction of the Benzhydryl-Piperazine Moiety: This step involves the nucleophilic substitution of the purine core with benzhydryl-piperazine under basic conditions.
Addition of Methanesulfonate Groups: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzhydryl group, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzyl-substituted purine derivatives.
Substitution: Various functionalized purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring purines.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting purine-related pathways. It may exhibit activity against certain diseases by modulating enzyme activity or receptor function.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate) involves its interaction with molecular targets such as enzymes and receptors. The benzhydryl-piperazine moiety may enhance binding affinity to specific targets, while the purine core can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Benzhydryl-1-piperazinyl)-9H-purine-9-ethanol dihydrochloride
- 2-(4-Benzhydryl-1-piperazinyl)-7H-purine;methanesulfonic acid
Uniqueness
Compared to similar compounds, 9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate) is unique due to the presence of bis(methanesulfonate) groups, which may enhance its solubility and reactivity. Additionally, the specific substitution pattern on the purine ring can lead to distinct biological and chemical properties.
Propriétés
Numéro CAS |
26132-67-2 |
|---|---|
Formule moléculaire |
C24H30N6O6S2 |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
6-(4-benzhydrylpiperazin-1-yl)-7H-purine;methanesulfonic acid |
InChI |
InChI=1S/C22H22N6.2CH4O3S/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)27-11-13-28(14-12-27)22-19-21(24-15-23-19)25-16-26-22;2*1-5(2,3)4/h1-10,15-16,20H,11-14H2,(H,23,24,25,26);2*1H3,(H,2,3,4) |
Clé InChI |
HIKFPJJUSMZSQN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1C2=NC=NC3=C2NC=N3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


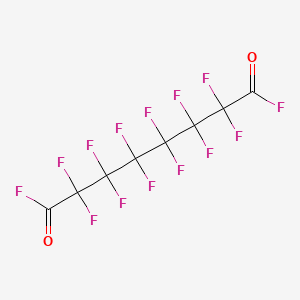

![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)

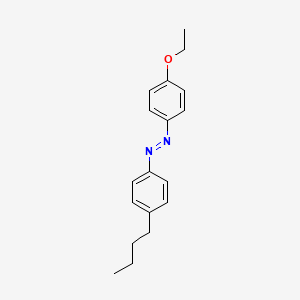


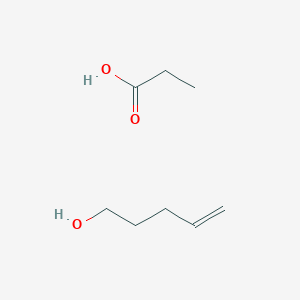
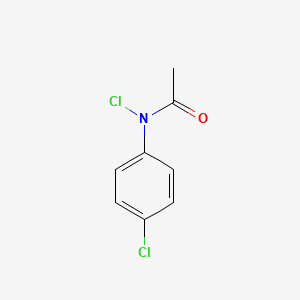
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
